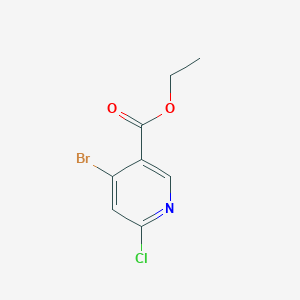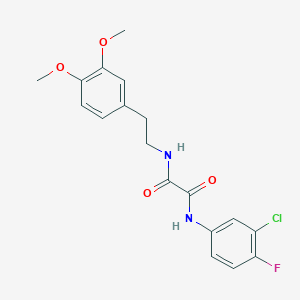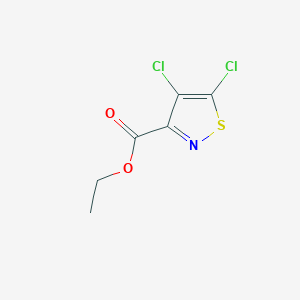
Ethyl 4,5-dichloro-3-isothiazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dichloro-3-isothiazolecarboxylate (EDCIT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDCIT is a heterocyclic compound that contains both chlorine and isothiazole groups. It is synthesized through a multi-step process that involves the reaction of different chemical intermediates. EDCIT has been extensively studied for its biological and chemical properties, and it has shown promising results in various applications.
作用機序
The mechanism of action of Ethyl 4,5-dichloro-3-isothiazolecarboxylate is not fully understood. However, studies have suggested that it exerts its biological effects by inducing oxidative stress and disrupting cellular signaling pathways. This compound has been shown to increase the production of reactive oxygen species (ROS) and inhibit the activity of various enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In animal studies, this compound has been shown to have anti-inflammatory effects and reduce the severity of inflammation.
実験室実験の利点と制限
Ethyl 4,5-dichloro-3-isothiazolecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has potent biological properties. This compound is also stable under various conditions and can be stored for long periods without significant degradation. However, this compound also has some limitations. It is toxic to some organisms, and caution must be taken when handling it. This compound also has limited water solubility, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the study of Ethyl 4,5-dichloro-3-isothiazolecarboxylate. One potential area of research is the development of new pesticides based on this compound. The fungicidal and bactericidal properties of this compound make it a promising candidate for the development of new pesticides that are more environmentally friendly than traditional pesticides. Another area of research is the development of new anti-cancer agents based on this compound. The ability of this compound to induce apoptosis in cancer cells makes it a promising candidate for the development of new anti-cancer drugs. Finally, the use of this compound as a building block for the synthesis of new materials and polymers is an area of research that has significant potential for the development of new materials with unique properties.
合成法
The synthesis of Ethyl 4,5-dichloro-3-isothiazolecarboxylate involves a multi-step process that starts with the reaction of ethyl chloroacetate with sodium methoxide to form ethyl 2-chloroacetate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-(4,5-dichloro-1,3-thiazol-2-yl)hydrazinecarboxylate. The final step involves the reaction of this intermediate with acetic anhydride to form this compound.
科学的研究の応用
Ethyl 4,5-dichloro-3-isothiazolecarboxylate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have potent fungicidal and bactericidal properties. It has been used as a pesticide to control various plant diseases caused by fungi and bacteria. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. This compound has also been studied for its potential as an anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
特性
IUPAC Name |
ethyl 4,5-dichloro-1,2-thiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXSUYUKRJYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
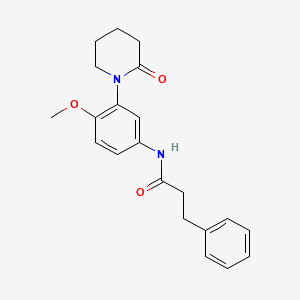

![1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2876202.png)
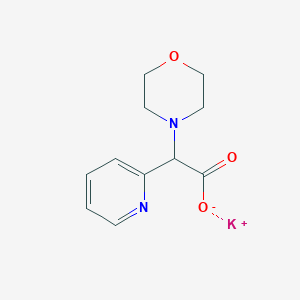
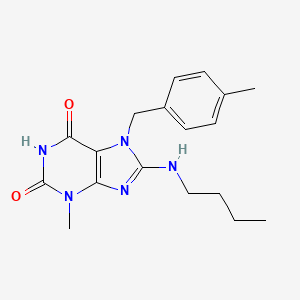

![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2876214.png)
![3-Methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2876215.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2876216.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876218.png)
